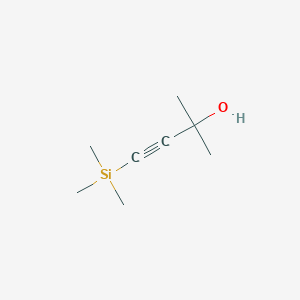

2-甲基-4-(三甲基硅基)丁-3-炔-2-醇

概览

描述

2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol is a compound that has been studied for its potential use in various chemical syntheses. It serves as an intermediate in the creation of complex molecules due to its reactive functional groups. The compound's structure allows for selective reactions, making it a valuable tool in organic synthesis .

Synthesis Analysis

The synthesis of enantiopure forms of 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol has been achieved through different methods. One approach involves the asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one using immobilized Candida parapsilosis CCTCC M203011 cells, which results in the (S)-enantiomer with high yield and enantiomeric excess . Another method employs Acetobacter sp. CCTCC M209061 for the biocatalytic reduction, leading to the (R)-enantiomer with excellent yield and enantiomeric purity .

Molecular Structure Analysis

The molecular structure of 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol includes a trimethylsilyl group attached to a but-3-yn-2-ol skeleton. This structure is versatile for further chemical transformations, such as the formation of mesylate derivatives, which can undergo highly stereoselective additions to aldehydes .

Chemical Reactions Analysis

Chemical reactions involving 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol are notable for their stereoselectivity. The mesylate derivatives of the resolved alcohols from this compound have been used to produce homopropargylic alcohol adducts with high enantio-, regio-, and diastereoselectivity . Additionally, the compound's enantiomers can be analyzed by enantioselective gas chromatography, which is crucial for quality control in fragrance synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol are influenced by its functional groups. The trimethylsilyl group imparts stability and reactivity, facilitating subsequent chemical reactions. The compound's enantiomers exhibit different olfactory properties, with the (R)-enantiomer being responsible for a sandalwood-like odor, which is significant in the fragrance industry . The stability of the compound can be affected by the pH of the buffer used during synthesis, with a lower pH preventing degradation .

科研应用

2. 手性合成Marshall等人(2001年)开发了一种改进的程序,用于分离4-三甲基硅基-3-丁炔-2-醇。分离的醇的甲磺酸酯衍生物与醛发生高度手性、区域和对映选择性的加成反应,展示了其在创建同丙炔醇加合物(Marshall, Chobanian, & Yanik, 2001)中的潜力。

3. 偶联反应和获得同烯基醇Ishihara等人(1991年)表明,由氯二氟乙酸甲酯和(三甲基硅基)甲基氯化镁制备的2-[(三甲基硅基)甲基]-3-氯-3,3-二氟丙烯,可以与羰基化合物发生区域选择性偶联反应,产生2,2-二氟-3-[(三甲基硅基)甲基]-3-丁烯-1-醇衍生物(Ishihara, Miwatashi, Kuroboshi, & Utimoto, 1991)。

4. 酶催化不对称还原Zhang等人(2008年)展示了对4-(三甲基硅基)-3-丁炔-2-酮进行酶催化不对称还原,产生对映纯的(S)-4-(三甲基硅基)-3-丁炔-2-醇,这是制备5-脂氧合酶抑制剂的关键中间体。该研究强调了缓冲液pH值和反应温度等因素在实现高产率和产物对映过量(Zhang, Lou, Zong, & Wu, 2008)中的重要性。

5. 有机金属化学中的应用Klettke等人(1996年)讨论了(cdt)Ni与2-甲基-4-三甲基硅基-3-丁炔-2-醇的处理,导致选择性形成同炔基镍(0)配合物。这种配合物,通过其固态结构和NMR光谱表征,展示了2-甲基-4-(三甲基硅基)丁-3-炔-2-醇在形成复杂有机金属结构中的潜力(Klettke, Walther, Schmidt, Görls, Imhof, & Günther, 1996)。

Safety And Hazards

The compound is classified as a warning under the GHS classification76. The hazard statements associated with it are H302, H315, H319, H332, and H33576. These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation8.

未来方向

The search results do not provide specific future directions for this compound. However, given its use in the synthesis of entecavir, future research could potentially explore other medical applications2.

性质

IUPAC Name |

2-methyl-4-trimethylsilylbut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16OSi/c1-8(2,9)6-7-10(3,4)5/h9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOWFNWZWBCLDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C[Si](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90318469 | |

| Record name | 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol | |

CAS RN |

5272-33-3 | |

| Record name | 5272-33-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![methyl 7-cyano-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate](/img/structure/B1347134.png)

![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1347144.png)